molecular formula C14H27NO7S B13368433 N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate

Cat. No.: B13368433
M. Wt: 353.43 g/mol
InChI Key: CFEGMMGSUXRCGC-JTQLQIEISA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester methanesulfonate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methanesulfonate ester. The Boc group is a widely used protecting agent for amines in peptide synthesis, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions . The methanesulfonate ester moiety enhances solubility and serves as a reactive intermediate in alkylation or sulfonation reactions. This compound is structurally related to L-homoserine, a non-proteinogenic amino acid with a four-carbon side chain, distinguishing it from serine (three-carbon side chain) and threonine (hydroxyl-bearing side chain). Its applications span pharmaceutical intermediates and organic synthesis, particularly in constructing complex peptides or modified amino acids.

Properties

Molecular Formula

C14H27NO7S

Molecular Weight

353.43 g/mol

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C14H27NO7S/c1-13(2,3)21-11(16)10(8-9-20-23(7,18)19)15-12(17)22-14(4,5)6/h10H,8-9H2,1-7H3,(H,15,17)/t10-/m0/s1

InChI Key

CFEGMMGSUXRCGC-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCOS(=O)(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCOS(=O)(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by esterification with tert-butyl alcohol and subsequent mesylation . The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in dioxane, followed by the addition of methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection, esterification, and mesylation, but with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are L-homoserine and tert-butyl alcohol.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of peptides and other organic compounds.

    Biology: In the study of amino acid metabolism and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate involves its role as a protecting group for the amino group of L-homoserine. The Boc group prevents unwanted reactions at the amino site during subsequent synthetic steps. The methanesulfonate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester (CAS 2766-43-0)

This compound shares the Boc-protected amino acid framework but substitutes homoserine with serine and uses a methyl ester instead of a methanesulfonate group. Key differences include:

  • Ester Group : The methyl ester (vs. methanesulfonate) lacks the sulfonate’s electron-withdrawing effects, resulting in lower solubility in polar solvents and reduced stability under acidic conditions .
Property Target Compound L-Serine Derivative
Side Chain 4-carbon (homoserine) 3-carbon (serine)
Ester Type Methanesulfonate Methyl
Solubility (Polar) High Moderate
Acid Stability Moderate (Boc cleavage) Moderate (Boc cleavage)

Carbamic Acid, N-(2-Amino-1-methylethyl)-, 1,1-Dimethylethyl Ester (CAS 149632-73-5)

This Boc-protected amine features a branched alkyl chain instead of an amino acid backbone. Comparisons highlight:

  • Functional Groups : The absence of a carboxylate or sulfonate group limits its utility in peptide synthesis but makes it suitable for alkylamine protection.
  • Reactivity : The primary amine in this compound is more nucleophilic than homoserine’s hydroxyl group, necessitating different protection strategies .

N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide (Compound 16)

Key contrasts include:

  • Application : Used in heterocycle synthesis rather than peptide chemistry.
  • Reactivity : The sulfonamide group is less labile than the methanesulfonate ester, making it more stable in aqueous environments .

Boc-Protected Peptide Derivatives (e.g., C20H34N4O8)

Complex peptides like the Boc-protected glycine-proline-alanine-threonine methyl ester () demonstrate the Boc group’s versatility in multi-step syntheses. However, homoserine’s extended side chain offers unique conformational flexibility in peptide design compared to proteinogenic amino acids .

Notes

  • Contradictions : and highlight divergent applications of sulfonate/sulfonamide groups and Boc protection, underscoring the need for context-specific comparisons.
  • Data Gaps : Direct spectral or thermodynamic data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate (CAS Number: 168264-01-5) is a synthetic compound derived from L-homoserine, an amino acid involved in various metabolic pathways. This article explores its biological activity, focusing on its potential applications in pharmacology and biochemistry.

  • Molecular Formula : C14H27NO7S
  • Molecular Weight : 353.43 g/mol
  • Structure : The compound features a methanesulfonate group, which enhances its solubility and reactivity in biological systems.

1. Antitumor Properties

Research indicates that compounds related to L-homoserine exhibit significant antitumor activity. For instance, L-homoserine hydroxamic acid has shown potent mutagenic and antitumor effects in various in vitro and in vivo assays . The mechanism involves the disruption of cellular processes essential for tumor growth.

2. Toxicity Studies

Homoserine itself has been studied for its toxic effects on certain yeast strains such as Saccharomyces cerevisiae and Candida albicans. It acts as a threonine analog, leading to cell lethality under specific genetic conditions . This toxicity can be mitigated by increasing threonine levels, suggesting that homoserine's biological activity may involve competitive inhibition of threonine biosynthesis.

3. Enzymatic Interactions

The compound's structure allows it to interact with various enzymes involved in amino acid metabolism. Studies have shown that modifications in the homoserine pathway can lead to changes in enzyme activity, potentially offering targets for antifungal drug development .

Case Study 1: Antitumor Activity

A study conducted on L-homoserine derivatives demonstrated their effectiveness against cancer cell lines. The derivatives exhibited a dose-dependent response, indicating that structural modifications can enhance their therapeutic potential. The results highlighted the importance of the methanesulfonate group in improving solubility and bioavailability.

Case Study 2: Yeast Model for Toxicity Testing

In a model using Saccharomyces cerevisiae, researchers investigated the effects of homoserine on cell viability. Mutant strains lacking specific threonine biosynthetic genes were more susceptible to homoserine toxicity. This study underscores the relevance of this compound in understanding metabolic pathways and developing antifungal strategies .

Data Tables

PropertyValue
CAS Number168264-01-5
Molecular FormulaC14H27NO7S
Molecular Weight353.43 g/mol
SolubilitySoluble in DMSO, DMF
Storage Conditions-20°C
Biological ActivityObservations
AntitumorPotent against cancer cells
ToxicityHigh toxicity in yeast models
Enzymatic InteractionInhibits threonine biosynthesis

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